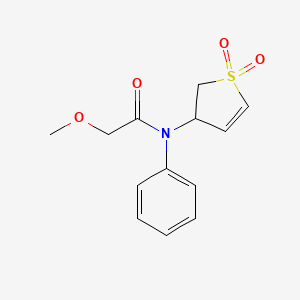

![molecular formula C15H19NO3S2 B2923559 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide CAS No. 1351611-17-0](/img/structure/B2923559.png)

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide” is a chemical compound that holds immense potential in scientific research. It’s an analog of fentanyl, a potent opioid .

Synthesis Analysis

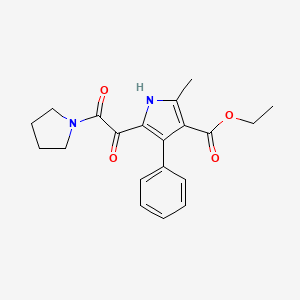

The compound can be synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophen-2-yl group and a phenylethane-1-sulfonamide group . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

Thiophene derivatives, such as this compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide, as part of the biaryl-bis-sulfonamide class, is explored in the context of drug metabolism using microbial-based biocatalytic systems. For example, a study demonstrated the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, providing sufficient quantities for structural characterization by NMR, supporting full structure elucidation of metabolites and serving as analytical standards in clinical investigations (Zmijewski et al., 2006).

Synthesis and Functionalization Techniques

Research also delves into novel synthetic routes and functionalization methods involving sulfonamides. A study presented an iodine-mediated regioselective sulfonylation technique using N-hydroxy sulfonamide, demonstrating the method's versatility and efficiency in synthesizing various sulfone analogs with different structural features (Raghuvanshi & Verma, 2021).

Therapeutic Applications

Further research explores the therapeutic potentials of sulfonamide derivatives, such as their application in ocular therapies. For instance, benzo[b]thiophene-2-sulfonamide derivatives were investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in glaucoma treatment. Some compounds in this class showed potent ocular hypotensive activity, indicating their potential for clinical evaluation (Graham et al., 1989).

Antimicrobial and Antitumor Activities

Sulfonamido moieties in compounds have been associated with antimicrobial and antitumor activities. A study synthesized new thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido groups and evaluated their antimicrobial properties, demonstrating the bioactive potential of these compounds (El-Gaby et al., 2002).

Material Science Applications

In materials science, sulfonated poly(arylene ether sulfone)s containing fluorenyl groups were synthesized for fuel-cell applications. These materials showed promising proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYKRWPOVNBNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)

![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)

![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)